2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide is a complex organic compound that features a benzodiazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the pyridazine moiety. The final step involves the coupling of the two fragments under specific reaction conditions, often requiring catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and pyridazine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)ethan-1-amine
- 2-(1-Methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-one
- Telmisartan (Micardis)
Uniqueness
What sets 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide apart is its unique combination of the benzodiazole and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-15-8-9-22-20(12-15)26-19-7-6-18(27-28-19)23-10-11-24-21(30)13-29-14-25-16-4-2-3-5-17(16)29/h2-9,12,14H,10-11,13H2,1H3,(H,23,27)(H,24,30)(H,22,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXMPJIZLPUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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